4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one

Description

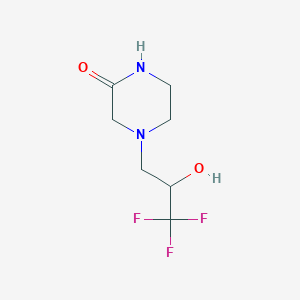

4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one is a piperazin-2-one derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group (position 2). The compound is substituted at position 4 with a 3,3,3-trifluoro-2-hydroxypropyl group. This substituent introduces fluorine atoms, a hydroxyl group, and a branched alkyl chain, conferring unique physicochemical and biological properties. Fluorine enhances lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding and solubility .

Properties

Molecular Formula |

C7H11F3N2O2 |

|---|---|

Molecular Weight |

212.17 g/mol |

IUPAC Name |

4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one |

InChI |

InChI=1S/C7H11F3N2O2/c8-7(9,10)5(13)3-12-2-1-11-6(14)4-12/h5,13H,1-4H2,(H,11,14) |

InChI Key |

IAGHNRLHUGAAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one typically involves the reaction of piperazine with 3,3,3-trifluoro-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler piperazine derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: 4-(3,3,3-Trifluoro-2-oxopropyl)piperazin-2-one.

Reduction: 4-(3,3,3-Trifluoropropyl)piperazin-2-one.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with its target, modulating its activity through binding or inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazin-2-one Derivatives

Structural Analogues with Fluorinated Substituents

(a) 4-(6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidin-2-yl)piperazin-2-one

- Structure: Contains a piperazin-2-one ring fused to a thienopyrimidine scaffold.

- Key Differences: Lacks the trifluoro-hydroxypropyl group; instead, it features a thienopyrimidine-ethyl-piperazine moiety.

- Properties : Increased molecular complexity and aromaticity may enhance DNA intercalation or kinase inhibition, common in cytotoxic agents .

(b) (3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one

- Structure : Piperazin-2-one substituted with a fluorinated aryl group.

- Key Differences : Aromatic fluorine replaces the trifluoro-hydroxypropyl chain.

- Properties : Molecular weight (208.23 g/mol) is lower than the target compound (estimated >250 g/mol). The fluorophenyl group enhances π-π stacking but reduces solubility compared to the hydroxyl-containing target compound .

(c) Pécavaptan (Vasopressin Antagonist)

- Structure : Contains a 3,3,3-trifluoro-2-hydroxypropyl group attached to a triazolone core.

- Key Differences : Core structure differs (triazolone vs. piperazin-2-one), but the trifluoro-hydroxypropyl group is conserved.

Non-Fluorinated Piperazin-2-one Analogues

(a) Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate

- Structure : Piperazin-2-one with chlorophenyl and ester substituents.

- Key Differences : Chlorine atoms increase electronegativity but lack fluorine’s metabolic stability.

- Biological Activity : Exhibits cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values in the micromolar range. The target compound’s trifluoro-hydroxypropyl group may alter cytotoxicity profiles due to enhanced membrane permeability .

(b) 4-[(3-Aminophenyl)methyl]piperazin-2-one

- Structure: Substituted with an aminophenylmethyl group.

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| 4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one | C₈H₁₂F₃N₂O₂ | ~240.2 | -CF₃, -OH | 1.8–2.5 |

| (3R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one | C₁₁H₁₃FN₂O | 208.23 | -F (aromatic) | 1.2–1.6 |

| Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate | C₂₀H₂₀Cl₂N₂O₃ | 413.3 | -Cl (aryl), ester | 3.0–3.5 |

| Pécavaptan | C₂₀H₁₈Cl₂F₃N₇O₃ | 550.3 | -CF₃, -OH, triazolone core | 2.5–3.0 |

- Key Observations :

- The trifluoro-hydroxypropyl group in the target compound balances lipophilicity (logP ~2) with hydrogen-bonding capacity, favoring oral bioavailability.

- Chlorinated analogues exhibit higher logP values, which may limit solubility but enhance tissue penetration .

- Fluorinated derivatives generally show improved metabolic stability due to C-F bond strength .

Biological Activity

4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-2-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique trifluorohydroxypropyl substituent enhances its lipophilicity and biological activity, making it an interesting candidate for various applications, particularly in drug development targeting the central nervous system (CNS).

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a trifluoro-2-hydroxypropyl group. This configuration contributes to its distinctive chemical properties, affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₃N₃O |

| Molecular Weight | 267.24 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Enhanced due to trifluoromethyl group |

The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. The trifluorohydroxypropyl group enhances binding affinity to certain targets, while the piperazine ring acts as a scaffold that optimally positions functional groups for interaction. This can lead to modulation of cellular signaling pathways and various biological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. The introduction of the trifluorohydroxypropyl group may enhance these effects by improving the compound's ability to penetrate bacterial membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Potential

Studies have shown that piperazine derivatives can exhibit anticancer activity. The compound's ability to interact with specific cancer-related targets could lead to the inhibition of tumor growth.

Case Studies

- CNS Activity : A study explored the effects of various piperazine derivatives on neurotransmitter systems in animal models. The results indicated that compounds similar to this compound showed promising results in modulating dopamine and serotonin levels, suggesting potential applications in treating mood disorders.

- Cardiovascular Effects : Another study focused on the vasopressin V1a receptor antagonism by related compounds. The findings indicated that certain derivatives could effectively block this receptor, providing insights into their use for treating cardiovascular diseases without causing fluid overload.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.